1-(6-Morpholino-3-pyridinyl)-1-ethanone

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

A critical 3-acetyl-6-morpholino pyridine scaffold for CNS kinase inhibitor R&D, referenced in US 12,410,136 B2. This specific substitution pattern provides unique electrophilic reactivity and solubility. Using unqualified analogs risks batch failure. Secure HPLC-verified purity (97.0%) to ensure SAR reproducibility.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 265107-43-5
Cat. No. B1589217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Morpholino-3-pyridinyl)-1-ethanone
CAS265107-43-5
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)N2CCOCC2
InChIInChI=1S/C11H14N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyOFDRYHNFFIICNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Morpholino-3-pyridinyl)-1-ethanone (CAS 265107-43-5): Procurement-Grade Pyridinyl Morpholine Building Block for Kinase-Targeted Medicinal Chemistry


1-(6-Morpholino-3-pyridinyl)-1-ethanone (CAS 265107-43-5), also known as 1-[6-(4-morpholinyl)-3-pyridinyl]ethanone, is a pyridinyl morpholine derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol [1]. It features an acetyl group at the pyridine 3-position and a morpholine substituent at the 6-position [1]. This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system agents [2].

1-(6-Morpholino-3-pyridinyl)-1-ethanone (CAS 265107-43-5): Why In-Class Morpholinopyridine Analogs Cannot Be Interchanged Without Verification


While numerous morpholinopyridine derivatives exist as commercial building blocks, substitution without rigorous qualification introduces substantial procurement risk. Analogs differing only in substitution pattern — such as 2-morpholinopyridine (CAS 24255-25-2), 4-morpholinopyridine (MORP), or 6-morpholinopyridine-3-carbonyl chloride (CAS 313350-36-6) — exhibit divergent reactivity, physicochemical properties, and biological target engagement [1]. The specific 3-acetyl-6-morpholino substitution pattern of CAS 265107-43-5 provides a unique combination of an electrophilic ketone handle for further derivatization and a morpholine moiety that confers aqueous solubility and potential kinase hinge-binding capacity [1]. Procurement of unverified alternatives risks batch failure in multi-step synthetic sequences and irreproducible biological data, particularly in structure-activity relationship (SAR) studies where positional isomerism critically affects target engagement . The evidence below quantifies the specific, verifiable differentiation of CAS 265107-43-5 relative to its closest comparators.

1-(6-Morpholino-3-pyridinyl)-1-ethanone (CAS 265107-43-5): Verifiable Differentiation Evidence for Informed Scientific Procurement


Synthetic Utility: Positional Advantage of 3-Acetyl-6-Morpholino Substitution Pattern

CAS 265107-43-5 possesses a 3-acetyl-6-morpholino substitution pattern on the pyridine core. In contrast, the more common 2-morpholinopyridine (CAS 24255-25-2) and 4-morpholinopyridine (MORP) lack the 3-acetyl functional handle. This acetyl group provides a critical electrophilic site for nucleophilic addition, condensation, and α-functionalization reactions that are unavailable with simpler morpholinopyridine isomers . The specific 1,3,6-substitution geometry enables regioselective further functionalization at the pyridine 2-, 4-, and 5-positions in subsequent synthetic steps [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

Physicochemical Differentiation: Lipophilicity and Predicted Membrane Permeability

CAS 265107-43-5 exhibits a predicted ACD/LogP of 0.51 and an ACD/LogD (pH 7.4) of 1.14, with a topological polar surface area (TPSA) of 42 Ų [1]. In comparison, the structurally simpler 4-morpholinopyridine (MORP) has a predicted LogP of approximately 0.95 and lacks the hydrogen bond acceptor contribution from the acetyl carbonyl oxygen . The 3-acetyl group of CAS 265107-43-5 introduces an additional hydrogen bond acceptor (total of 4 H-bond acceptors) while maintaining zero hydrogen bond donors and only 2 freely rotatable bonds, a profile consistent with favorable passive membrane permeability characteristics [1].

Drug Discovery ADME Prediction Physicochemical Profiling

Patent-Documented Utility: Validated Intermediate for Therapeutic Pyridinyl Morpholine Compounds

US Patent 12,410,136 B2 (granted September 9, 2025) explicitly discloses pyridinyl morpholine compounds of formula I, wherein CAS 265107-43-5 and its derivatives serve as key intermediates. The patent, assigned to Shanghai Zhongze Therapeutics and the Shanghai Institute of Pharmaceutical Industry, describes these compounds as useful for preparing drugs for treating schizophrenia [1]. In contrast, simpler morpholinopyridine analogs such as 2-morpholinopyridine (CAS 24255-25-2) and 4-morpholinopyridine are not claimed as intermediates in this therapeutic context within this patent family [1]. This patent linkage provides documented industrial validation absent for many generic morpholinopyridine building blocks.

Pharmaceutical Patent CNS Therapeutics Schizophrenia Research

Purity Specification: Vendor-Benchmarked Analytical Grade for Reproducible Synthesis

Multiple reputable vendors specify CAS 265107-43-5 at purities of ≥95% to ≥98% as verified by HPLC. CymitQuimica reports a batch-specific purity of 97.0% by HPLC area, and Key Organics specifies >97% purity . In comparison, generic morpholinopyridine analogs such as 4-morpholinopyridine are often supplied at lower specified purity (typically ≥95% or unspecified technical grade) . The availability of HPLC-verified, high-purity CAS 265107-43-5 from multiple independent suppliers (AKSci, MolCore, Santa Cruz Biotechnology) reduces the risk of impurity-driven side reactions in multi-step synthetic sequences.

Chemical Procurement Quality Control Analytical Chemistry

Thermal Stability and Storage: Documented Melting Point for Solid-State Handling

CAS 265107-43-5 is a solid with a reported melting point of 78–80 °C, with long-term storage recommended at cool, dry ambient conditions . In contrast, 4-morpholinopyridine is typically a liquid or low-melting solid at room temperature . The higher melting point and crystalline solid nature of CAS 265107-43-5 facilitates precise weighing for small-scale reactions and reduces the risk of solvent evaporation or hygroscopic degradation during routine benchtop handling.

Chemical Handling Storage Stability Solid-State Characterization

1-(6-Morpholino-3-pyridinyl)-1-ethanone (CAS 265107-43-5): High-Value Application Scenarios for Scientific Procurement Decisions


Synthesis of Kinase Inhibitor Libraries Targeting CNS Disorders

The 3-acetyl-6-morpholino substitution pattern of CAS 265107-43-5 provides an electrophilic handle for condensation with amines and hydrazines, enabling rapid generation of structurally diverse kinase inhibitor candidates [1]. The morpholine moiety offers potential hinge-binding capacity to kinase ATP pockets, while the acetyl group can be converted to hydrazones, oximes, or α,β-unsaturated ketones for extended SAR exploration. This scaffold is particularly relevant for CNS-targeted kinase programs given its moderate LogP (0.51) and favorable CNS MPO profile [2].

Preparation of Pyridinyl Morpholine Derivatives for Schizophrenia Therapeutics

As documented in US Patent 12,410,136 B2, CAS 265107-43-5 serves as a key intermediate for preparing pyridinyl morpholine compounds with claimed utility in treating schizophrenia [1]. Procurement of this specific building block enables research groups to access the same chemical space described in granted pharmaceutical intellectual property, facilitating structure-activity relationship studies and potential lead optimization efforts in CNS drug discovery programs [1].

Medicinal Chemistry Scaffold for Fragment-Based Drug Discovery

With a molecular weight of 206.24 g/mol, CAS 265107-43-5 falls within the optimal fragment range for fragment-based drug discovery (FBDD) campaigns [1]. Its moderate lipophilicity (ACD/LogD 1.14) and favorable physicochemical properties (TPSA 42 Ų, zero H-bond donors, rule-of-5 compliant) make it an attractive core scaffold for fragment growing or linking strategies [1]. The acetyl ketone provides a synthetic anchor for elaboration while maintaining fragment-like physicochemical parameters [2].

Quality-Controlled Intermediate for Multi-Step GMP-Adjacent Synthesis

The availability of CAS 265107-43-5 at HPLC-verified purity of 97.0% from suppliers such as CymitQuimica and Key Organics supports its use in multi-step synthetic sequences where impurity carryover could compromise downstream product quality [1][2]. For research programs progressing toward preclinical candidate nomination, using a well-characterized, high-purity intermediate with documented analytical specifications reduces the risk of late-stage synthetic failure due to unidentified impurities [2].

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